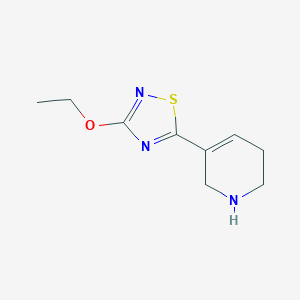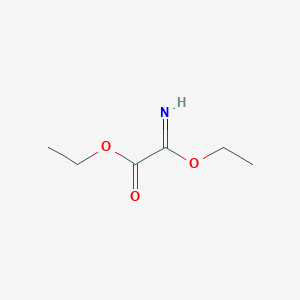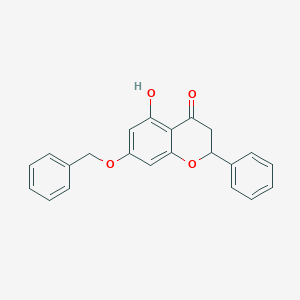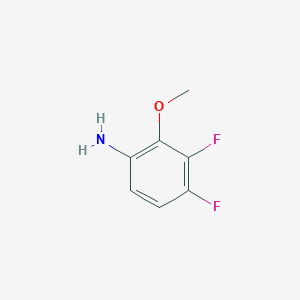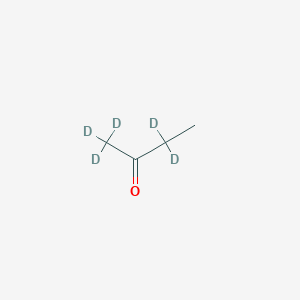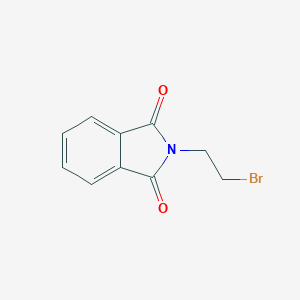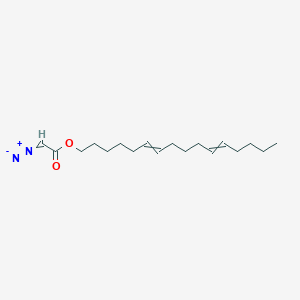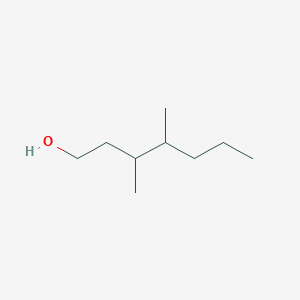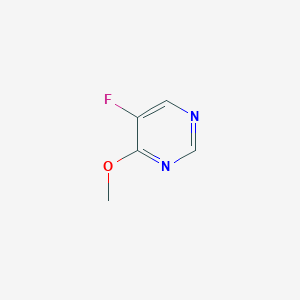
5-Fluoro-4-methoxypyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Fluoro-4-methoxypyrimidine involves several key steps, including regioselective substitution and the use of protecting groups to achieve the desired functionalization of the pyrimidine ring. One approach to synthesizing derivatives involves the regioselective introduction of an amine group followed by the preparation of an amide, demonstrating the compound's versatility in organic synthesis (Wada et al., 2012).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-methoxypyrimidine is characterized by the presence of fluorine and methoxy groups attached to the pyrimidine ring. These substituents significantly influence the molecule's electronic distribution, reactivity, and overall stability. The zwitterionic form of related molecules, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, has been studied for its stability in various solvents, highlighting the impact of functional groups on molecular behavior (Kheifets et al., 2006).
Wissenschaftliche Forschungsanwendungen
Understanding Mechanisms of Drug Resistance : It's used to study the mechanisms of resistance to 5-fluorouracil and its nucleoside derivatives in murine leukemia cells (Mulkins & Heidelberger, 1982).
Antidepressant Drug Candidate : It has been used in the development of antidepressant drugs by facilitating 5-HT neurotransmission (Anderson et al., 1997).
Pharmacokinetics and Chemotherapy : Research has focused on understanding the pharmacokinetics of fluoropyrimidines, predictive pharmacologic testing, and synthesizing analogs lacking neurotoxicity (Myers et al., 1976).
Cancer Treatment : It is a component of oral fluoropyrimidine S-1, active in the treatment of various cancers including gastric, colorectal, and breast cancers (Saif, Syrigos, & Katirtzoglou, 2009).
Enhancing Antitumor Effects : It helps improve the antitumor effect of 5-fluorouracil by inactivating specific enzymes and prolonging the half-life of the drug in animal models (Adams et al., 1999).
As a Core in Anticancer Agents : It serves as a biologically active molecular core in various anticancer agents like 5-fluorouracil (Wada et al., 2012).
Predictive Tool in Chemotherapy : Gene expressions of enzymes involved in the 5-fluorouracil metabolic pathway using this compound may help predict the clinical outcome of fluoropyrimidine-based chemotherapy for gastric cancer patients (Ichikawa, 2006).
Improving Safety in Chemotherapy : Individualizing treatment with fluoropyrimidines based on dihydropyrimidine dehydrogenase activity can enhance patient safety by reducing severe toxicity risks (Meulendijks et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Fluorinated pyrimidines, such as 5-Fluoro-4-methoxypyrimidine, continue to be of interest in the field of medicinal chemistry . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . This is leading to an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .
Eigenschaften
IUPAC Name |
5-fluoro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHAYWVYKQNWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



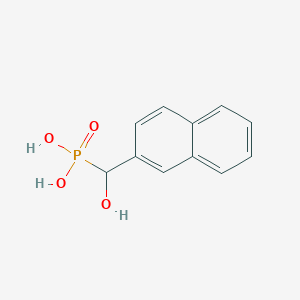

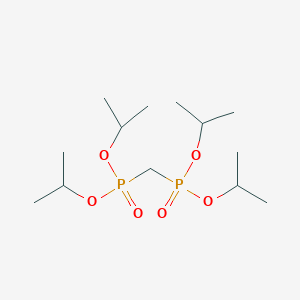
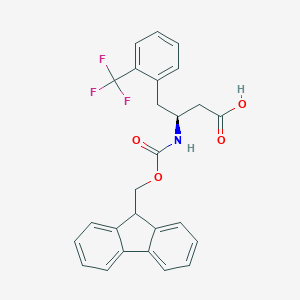
![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)

